molecular formula C23H20ClN5O3S2 B11504890 ethyl 2-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate

ethyl 2-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate

Cat. No.: B11504890
M. Wt: 514.0 g/mol
InChI Key: ICVUOYGQUCFCQH-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step reactions. The process begins with the preparation of the tetrazole ring, followed by the introduction of the thiophene ring and other functional groups. Common reagents used in these reactions include ethyl chloroacetate, thiourea, and various chlorinated aromatic compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: ETHYL 2-(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene and tetrazole rings.

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or tetrazole rings.

Scientific Research Applications

ETHYL 2-(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: ETHYL 2-(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a tetrazole ring, thiophene ring, and various functional groups

Properties

Molecular Formula

C23H20ClN5O3S2

Molecular Weight

514.0 g/mol

IUPAC Name

ethyl 2-[[2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]-4-methyl-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C23H20ClN5O3S2/c1-3-32-22(31)19-14(2)20(15-7-5-4-6-8-15)34-21(19)25-18(30)13-33-23-26-27-28-29(23)17-11-9-16(24)10-12-17/h4-12H,3,13H2,1-2H3,(H,25,30)

InChI Key

ICVUOYGQUCFCQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)NC(=O)CSC3=NN=NN3C4=CC=C(C=C4)Cl

Origin of Product

United States

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